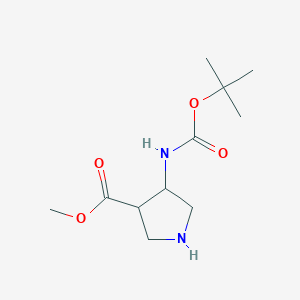

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQRONFFJSUYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695381 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955138-41-7 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate typically involves the protection of the amino group of pyrrolidine followed by esterification. One common method includes:

Protection of the Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Esterification: The protected amino pyrrolidine is then reacted with methyl chloroformate to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: The corresponding alcohol from the ester group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its structural properties facilitate the creation of compounds with enhanced therapeutic efficacy.

Case Study: Synthesis of Analgesics

Research has demonstrated that derivatives of this compound can be synthesized to develop new analgesics that target specific pain pathways. For instance, modifications to the pyrrolidine structure have led to compounds exhibiting improved potency and reduced side effects compared to existing medications .

Asymmetric Synthesis

The compound plays a pivotal role in asymmetric synthesis, which is essential for producing chiral molecules necessary for many pharmaceuticals. Its ability to facilitate the formation of enantiomerically pure compounds makes it invaluable in drug development.

Case Study: Chiral Resolution Techniques

Studies have highlighted methods using this compound for the chiral resolution of racemic mixtures, resulting in higher yields of desired enantiomers used in active pharmaceutical ingredients (APIs) .

Research on Neurotransmitters

Modulation Studies

This compound is instrumental in research related to neurotransmitter modulation, contributing to the understanding of neurological disorders such as depression and anxiety. Its derivatives have been tested for their effects on neurotransmitter receptors.

Data Table: Effects on Neurotransmitter Activity

| Compound Variant | Receptor Target | Effect Observed |

|---|---|---|

| Methyl 4-N-Boc-amino variant | Serotonin Receptor | Increased binding affinity |

| Pyrrolidine derivative | Dopamine Receptor | Reduced receptor activity |

Material Science

Novel Material Development

Researchers are exploring this compound for applications in material science, particularly in drug delivery systems. Its unique properties enable the formulation of materials that enhance the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

Innovative drug delivery systems utilizing this compound have shown promise in improving the release profiles of poorly soluble drugs, thereby increasing their therapeutic effectiveness .

Mechanism of Action

The mechanism of action of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is primarily related to its reactivity as an intermediate in chemical reactions. It can participate in various organic transformations due to the presence of the Boc-protected amino group and the ester functionality. These functional groups allow it to undergo a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

The cis isomer (CAS: 164916-49-8) shares the same molecular formula (C₁₁H₂₀N₂O₄) but differs in stereochemistry, leading to distinct physical and chemical behaviors. Key differences include:

Substituent Variations: Aromatic and Halogenated Derivatives

trans-Methyl 4-phenylpyrrolidine-3-carboxylate (CAS: 156469-70-4)

- Structure: Replaces the Boc-amino group with a phenyl ring.

- Applications : Used as a medical intermediate, emphasizing its role in modifying lipophilicity for improved membrane permeability .

trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: L003771)

- Structure : Incorporates a 4-bromophenyl group and a hydrochloride salt.

- Properties : The bromine atom increases molecular weight (284.15 g/mol) and polarizability, facilitating halogen bonding in receptor-ligand interactions .

- Reactivity : The bromide substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in synthesizing complex biaryl structures .

Functional Group Modifications: Carboxylic Acids and Alternate Protecting Groups

trans-1-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid (CAS: 1217829-96-3)

- Structure : Replaces the methyl ester with a carboxylic acid.

- Properties : The free carboxylic acid (pKa ~4-5) enhances water solubility and bioavailability, making it a direct precursor for active pharmaceutical ingredients (APIs) .

- Applications : Utilized in high-resolution crystallography studies due to its ability to form stable salt forms .

TRANS-4-N-Boc-amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS: 1217636-05-9)

- Structure : Dual protection with Boc and benzyloxycarbonyl (Cbz) groups.

- Comparison: Unlike Boc, the Cbz group requires hydrogenolysis for deprotection, offering orthogonal protection strategies in peptide synthesis .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) | logP |

|---|---|---|---|

| This compound | 1 | 64.7 | 1.2 |

| trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate | 1 | 39.1 | 3.67 |

| trans-1-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | 2 | 87.5 | 2.8 |

Biological Activity

Introduction

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a significant compound in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of various bioactive molecules. This article explores its biological activity, applications, and relevant research findings.

- Chemical Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 253.31 g/mol

- Structure : The compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen, which enhances its stability and solubility.

Pharmacological Applications

- Pharmaceutical Development :

- Peptide Synthesis :

- Neurotransmitter Modulation :

Biological Assays and Case Studies

Recent studies have evaluated the biological activity of this compound through various assays:

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Interactions : The compound has been shown to bind to specific receptors involved in pain modulation, thereby influencing pain pathways.

- Enzyme Inhibition : It may inhibit enzymes responsible for inflammatory processes, contributing to its anti-inflammatory effects.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its biological activity:

- Derivatives have been developed that exhibit improved potency against specific targets, such as inflammatory cytokines and pain receptors .

- Studies have highlighted the importance of structural modifications in enhancing the pharmacokinetic properties of the compound .

Comparative Studies

Comparative studies have shown that this compound exhibits superior activity compared to other similar compounds:

Q & A

Q. What are common synthetic routes for preparing trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate?

The synthesis typically involves sequential protection/deprotection and functionalization steps. For example:

- Boc protection : The amine group on pyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in CH₂Cl₂) to prevent unwanted side reactions during subsequent steps .

- Esterification : The carboxylic acid group is methylated using methanol and a coupling agent (e.g., HATU) or via acid-catalyzed Fischer esterification .

- Stereochemical control : Trans configuration is achieved through careful selection of reaction conditions (e.g., temperature, solvent polarity) or by starting from chiral precursors (e.g., (3S,4R)-configured intermediates) .

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm stereochemistry and functional group integrity. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the methyl ester resonates at ~3.7 ppm .

- HRMS : Validate molecular weight and isotopic patterns, especially for intermediates prone to degradation (e.g., Boc deprotection under acidic conditions) .

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm hydrogen-bonding motifs using programs like SHELXL or Mercury .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar intermediates?

Discrepancies (e.g., unexpected splitting or shifts) may arise from:

- Dynamic stereochemistry : Use variable-temperature NMR to identify conformational flexibility in the pyrrolidine ring .

- Hydrogen-bonding interactions : Analyze solvent effects (e.g., DMSO vs. CDCl₃) to detect intermolecular interactions. Graph set analysis (as per Etter’s rules) can map hydrogen-bonding networks in crystalline samples .

- Residual dipolar couplings (RDCs) : Employ anisotropic NMR solvents (e.g., PBLG gels) to distinguish diastereomers .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving Boc-protected intermediates?

- Substrate selection : For Heck or Suzuki reactions, iodobenzene derivatives reduce reaction time and energy consumption compared to bromobenzene, but may lower yields slightly. Balance reactivity with environmental impact (e.g., catalyst loading) .

- Catalyst systems : Palladium(II) acetate with ligand additives (e.g., SPhos) enhances turnover in sterically hindered intermediates. Copper iodide co-catalysts improve efficiency in Sonogashira couplings .

- Solvent optimization : Use DME/EtOH mixtures for improved solubility of Boc-protected substrates while minimizing side reactions .

Q. How can crystallography tools elucidate the compound’s supramolecular packing and stability?

- SHELX refinement : Use SHELXL to refine hydrogen atom positions and anisotropic displacement parameters, critical for identifying weak C–H···O interactions in the crystal lattice .

- Mercury CSD : Visualize packing motifs (e.g., π-stacking, hydrogen-bonded chains) and calculate void volumes to assess stability under storage conditions .

- Packing similarity analysis : Compare with Cambridge Structural Database (CSD) entries to predict polymorphic behavior .

Methodological Considerations

Q. How to design experiments for Boc deprotection without compromising the ester group?

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

- DFT calculations : Model transition states for ester hydrolysis or amine acylation using Gaussian or ORCA. Key parameters include charge density at the carbonyl carbon and steric hindrance from the Boc group .

- Molecular docking : Simulate interactions with enzymes (e.g., esterases) to design prodrug derivatives .

Data Contradiction Analysis

Q. How to address conflicting crystallography and NMR data regarding stereochemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.